Cobimetinib Fumarate

Catalog No.
S524152
CAS No.
1369665-02-0
M.F
C25H25F3IN3O6
M. Wt
647.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobimetinib Fumarate

CAS Number

1369665-02-0

Product Name

Cobimetinib Fumarate

IUPAC Name

(E)-but-2-enedioic acid;[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone

Molecular Formula

C25H25F3IN3O6

Molecular Weight

647.4 g/mol

InChI

InChI=1S/C21H21F3IN3O2.C4H4O4/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17;5-3(6)1-2-4(7)8/h4-7,9,17,26-27,30H,1-3,8,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-;/m0./s1

InChI Key

CBHDLXWLRMYMNL-QTNVCCTOSA-N

SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Cobimetinib hemifumarate; XL518; XL 518; XL-518; GDC0973; GDC 0973; GDC-0973; RG 7420; RG-7420; RG7420; cobimetinib; Cotellic.

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=C/C(=O)O)\C(=O)O

Description

The exact mass of the compound Cobimetinib Fumarate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cobimetinib Fumarate is a small molecule inhibitor that targets a protein called MEK1/2. MEK1/2 is part of a signaling pathway called the MAPK pathway, which plays a crucial role in cell growth, proliferation, and differentiation []. By inhibiting MEK1/2, Cobimetinib Fumarate can interfere with these processes and potentially halt the growth and spread of cancer cells.

Understanding the Mechanism of Action

  • Targeting the MAPK pathway: The MAPK pathway is a complex network of proteins that relays signals from the cell surface to the nucleus. When growth factors bind to receptors on the cell surface, they activate a cascade of proteins within the MAPK pathway, ultimately leading to increased cell proliferation and survival []. Cobimetinib Fumarate specifically inhibits MEK1/2, which is a key protein downstream in the MAPK pathway. By blocking MEK1/2, Cobimetinib Fumarate can prevent the transmission of growth signals to the nucleus, thereby halting uncontrolled cell division [].

Areas of Scientific Investigation

  • Melanoma research

    Cobimetinib Fumarate has been most extensively studied in the context of melanoma, a type of skin cancer. Mutations in the BRAF gene, which is located upstream of MEK1/2 in the MAPK pathway, are common in melanoma. Cobimetinib Fumarate, in combination with another drug targeting BRAF, has shown promising results in clinical trials for the treatment of BRAF-mutant melanoma.

  • Beyond melanoma

    Researchers are also investigating the potential application of Cobimetinib Fumarate in other cancers where the MAPK pathway is dysregulated. This includes cancers of the lung, colon, and ovaries [, , ]. Studies are ongoing to determine the efficacy and safety of Cobimetinib Fumarate in these settings, either alone or in combination with other therapies.

  • Understanding drug resistance

    A significant challenge in cancer treatment is the development of resistance to therapy. Scientific research is also exploring the mechanisms by which cancer cells develop resistance to Cobimetinib Fumarate. This knowledge can help researchers develop strategies to overcome resistance and improve treatment outcomes [].

Cobimetinib fumarate is a potent, selective small molecule that acts as an inhibitor of mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1) and MEK2, integral components of the RAS/RAF/MEK/ERK signaling pathway. This compound is primarily used in the treatment of melanoma, specifically for patients with unresectable or metastatic melanoma harboring BRAF V600 mutations. Cobimetinib fumarate is marketed under the brand name Cotellic and is often administered in combination with vemurafenib, another targeted therapy that inhibits BRAF mutations. The combination enhances therapeutic efficacy by addressing the resistance mechanisms that often limit the effectiveness of monotherapy with BRAF inhibitors .

Typical of small molecular inhibitors. As a reversible inhibitor, it interacts with the active sites of MEK1 and MEK2, preventing their phosphorylation and subsequent activation of downstream signaling pathways. The compound's structure includes a fumarate moiety, which contributes to its solubility and bioavailability. The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP3A4, leading to oxidation and glucuronidation processes that facilitate its clearance from the body .

The biological activity of cobimetinib fumarate is centered around its role as a MEK inhibitor. By blocking MEK1 and MEK2, it disrupts the MAPK signaling cascade, which is crucial for cell proliferation and survival in many cancers. Preclinical studies have demonstrated that cobimetinib effectively inhibits tumor cell growth in models expressing BRAF mutations. This inhibition leads to reduced cellular proliferation and promotes apoptosis in cancer cells. The compound has shown significant clinical benefits when used in combination with vemurafenib, including improved progression-free survival rates in patients with BRAF V600E/K-mutated melanoma .

  • Formation of the Core Structure: The synthesis begins with the construction of the azetidine ring and subsequent functionalization to introduce fluorine and iodine substituents on the aromatic rings.
  • Coupling Reaction: The core structure is then coupled with appropriate acyl groups to form the final compound.
  • Fumarate Salt Formation: Cobimetinib is converted to its fumarate salt form to enhance solubility and stability.

The detailed synthetic route can vary based on specific laboratory protocols but generally adheres to established organic synthesis methodologies .

Cobimetinib fumarate is primarily indicated for:

  • Melanoma Treatment: In combination with vemurafenib for adults with unresectable or metastatic melanoma with BRAF V600E or V600K mutations.
  • Histiocytic Neoplasms: Recently approved for use in treating certain histiocytic neoplasms.

Clinical trials have demonstrated that this combination therapy significantly improves progression-free survival compared to vemurafenib alone, making it a critical option in oncology for targeted therapy against specific genetic mutations .

Cobimetinib has been studied for its interactions with various drugs and biological pathways:

  • Drug Interactions: It exhibits significant protein binding (approximately 95%) and is primarily metabolized by CYP3A4, indicating potential interactions with other medications metabolized by this enzyme.
  • Combination Therapies: Research indicates enhanced efficacy when combined with phosphoinositide 3-kinase inhibitors, suggesting a synergistic effect that may improve anti-cancer outcomes .

Similar Compounds: Comparison

Several compounds share similarities with cobimetinib in terms of mechanism or therapeutic application:

Compound NameMechanismIndicationUnique Features
VemurafenibBRAF inhibitorMelanoma (BRAF V600E/K mutations)Directly targets BRAF mutations
TrametinibMEK inhibitorMelanoma (BRAF V600E/K mutations)Similar action but distinct chemical structure
SelumetinibMEK inhibitorVarious cancers including lung cancerFocus on different cancer types
BinimetinibMEK inhibitorMelanoma (BRAF V600E/K mutations)Developed for specific genetic profiles

Cobimetinib's uniqueness lies in its specific design as a reversible inhibitor targeting both MEK1 and MEK2, along with its strategic use in combination therapies to overcome resistance mechanisms associated with BRAF inhibitors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

647.07402 g/mol

Monoisotopic Mass

647.07402 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6EXI96H8SV

Drug Indication

Cotellic is indicated for use in combination with vemurafenib for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutation.

Wikipedia

Cobimetinib fumarate

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-15
1: Krens S, van der Meulen E, Jansman FGA, Burger DM, van Erp NP. Quantification of cobimetinib, cabozantinib, dabrafenib, niraparib, olaparib, vemurafenib, regorafenib and its metabolite regorafenib M2 in human plasma by UPLC-MS/MS. Biomed Chromatogr. 2019 Nov 22:e4758. doi: 10.1002/bmc.4758. [Epub ahead of print] PubMed PMID: 31758580.
2: Asfuroglu M, Asfuroğlu Y. A novel side effect of mitogen-activated protein kinase inhibitor cobimetinib: Acute corneal decompensation. Indian J Ophthalmol. 2019 Dec;67(12):2073-2075. doi: 10.4103/ijo.IJO_2025_18. PubMed PMID: 31755464.
3: Poduje S, Marić Brozić J, Prkačin I, Delaš Aždajić M, Goren A. Vemurafenib and cobimetinib - induced toxic epidermal necrolysis in a patient with metastatic melanoma. Dermatol Ther. 2019 Nov 21. doi: 10.1111/dth.13174. [Epub ahead of print] PubMed PMID: 31750971.
4: Ribas A, Daud A, Pavlick AC, Gonzalez R, Lewis KD, Hamid O, Gajewski TF, Puzanov I, Wongchenko M, Rooney I, Hsu JJ, Yan Y, Park E, McArthur GA. Extended 5-Year Follow-up Results of a Phase Ib Study (BRIM7) of Vemurafenib and Cobimetinib in BRAF-Mutant Melanoma. Clin Cancer Res. 2019 Nov 15. doi: 10.1158/1078-0432.CCR-18-4180. [Epub ahead of print] PubMed PMID: 31732523.
5: Moyon Q, Boussouar S, Maksud P, Emile JF, Charlotte F, Aladjidi N, Prévot G, Donadieu J, Amoura Z, Grenier P, Haroche J, Aubart FC. Lung Involvement in Destombes-Rosai-Dorfman Disease: Clinical and Radiological Features and Response to the MEK Inhibitor Cobimetinib. Chest. 2019 Oct 24. pii: S0012-3692(19)34099-1. doi: 10.1016/j.chest.2019.09.036. [Epub ahead of print] PubMed PMID: 31669429.
6: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548657/ PubMed PMID: 31643968.
7: King AC, Diamond EL, Orozco JS, Morse HR, Ouyang LL, Schöder H, Rampal RK. Cobimetinib-induced "dropped head syndrome" and subsequent disease management in an Erdheim-Chester patient. Clin Case Rep. 2019 Sep 10;7(10):1989-1993. doi: 10.1002/ccr3.2297. eCollection 2019 Oct. PubMed PMID: 31624624; PubMed Central PMCID: PMC6787838.
8: Sorich MJ, Rowland A, Hopkins AM. Validation of dabrafenib-trametinib prognostic groups in patients treated with vemurafenib and cobimetinib for advanced BRAF-mutated melanoma. Melanoma Res. 2019 Aug 14. doi: 10.1097/CMR.0000000000000634. [Epub ahead of print] PubMed PMID: 31425480.
9: Lewis KD, Larkin J, Ribas A, Flaherty KT, McArthur GA, Ascierto PA, Dréno B, Yan Y, Wongchenko M, McKenna E, Zhu Q, Mun Y, Hauschild A. Impact of depth of response on survival in patients treated with cobimetinib ± vemurafenib: pooled analysis of BRIM-2, BRIM-3, BRIM-7 and coBRIM. Br J Cancer. 2019 Oct;121(7):522-528. doi: 10.1038/s41416-019-0546-y. Epub 2019 Aug 16. PubMed PMID: 31417188.
10: Razanamahery J, Malakhia A, Guillon B, Humbert S, Magy-Bertrand N. Multiple arterial thrombosis and pericarditis revealing histiocytosis successfully treated with MEK-inhibitor cobimetinib. Clin Exp Rheumatol. 2019 Jul 22. [Epub ahead of print] PubMed PMID: 31376269.
11: Pfeifle I, Bohnekamp J, Volkhardt A, Kirsten H, Rohwedder A, Thum A, Magin TM, Kunz M. MEK inhibitor cobimetinib rescues a dRaf mutant lethal phenotype in Drosophila melanogaster. Exp Dermatol. 2019 Sep;28(9):1079-1082. doi: 10.1111/exd.14010. Epub 2019 Aug 19. PubMed PMID: 31338879.
12: Iafolla MA, Ramsay J, Wismer J, McWhirter E. Cobimetinib- and vemurafenib-induced granulomatous dermatitis and erythema induratum: A case report. SAGE Open Med Case Rep. 2019 May 16;7:2050313X19847358. doi: 10.1177/2050313X19847358. eCollection 2019. PubMed PMID: 31205706; PubMed Central PMCID: PMC6537058.
13: Lewis K, Hauschild A, Larkin J, Ribas A, Flaherty KT, McArthur GA, Dréno B, McKenna E, Zhu Q, Mun Y, Ascierto PA. Effect of concomitant dosing with acid-reducing agents and vemurafenib dose on survival in patients with BRAF(V600) mutation-positive metastatic melanoma treated with vemurafenib ± cobimetinib. Eur J Cancer. 2019 Jul;116:45-55. doi: 10.1016/j.ejca.2019.05.002. Epub 2019 Jun 4. PubMed PMID: 31173962.
14: Sullivan RJ, Hamid O, Gonzalez R, Infante JR, Patel MR, Hodi FS, Lewis KD, Tawbi HA, Hernandez G, Wongchenko MJ, Chang Y, Roberts L, Ballinger M, Yan Y, Cha E, Hwu P. Atezolizumab plus cobimetinib and vemurafenib in BRAF-mutated melanoma patients. Nat Med. 2019 Jun;25(6):929-935. doi: 10.1038/s41591-019-0474-7. Epub 2019 Jun 6. PubMed PMID: 31171876.
15: Diamantopoulos PT, Lakiotaki E, Kyriakakis G, Gogas H. New primary melanoma in a patient under triple therapy with vemurafenib, cobimetinib, and atezolizumab for metastatic melanoma. Melanoma Res. 2019 May 30. doi: 10.1097/CMR.0000000000000627. [Epub ahead of print] PubMed PMID: 31157737.
16: Han L, Zhang Q, Dail M, Shi C, Cavazos A, Ruvolo VR, Zhao Y, Kim E, Rahmani M, Mak DH, Jin SS, Chen J, Phillips DC, Bottecelli Koller P, Jacamo R, Burks JK, DiNardo C, Daver N, Jabbour E, Wang J, Kantarjian HM, Andreeff M, Grant S, Leverson JD, Sampath D, Konopleva M. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models. Haematologica. 2019 May 23. pii: haematol.2018.205534. doi: 10.3324/haematol.2018.205534. [Epub ahead of print] PubMed PMID: 31123034.
17: Shapiro GI, LoRusso P, Kwak E, Pandya S, Rudin CM, Kurkjian C, Cleary JM, Pilat MJ, Jones S, de Crespigny A, Fredrickson J, Musib L, Yan Y, Wongchenko M, Hsieh HJ, Gates MR, Chan IT, Bendell J. Phase Ib study of the MEK inhibitor cobimetinib (GDC-0973) in combination with the PI3K inhibitor pictilisib (GDC-0941) in patients with advanced solid tumors. Invest New Drugs. 2019 Apr 24. doi: 10.1007/s10637-019-00776-6. [Epub ahead of print] PubMed PMID: 31020608.
18: Eng C, Kim TW, Bendell J, Argilés G, Tebbutt NC, Di Bartolomeo M, Falcone A, Fakih M, Kozloff M, Segal NH, Sobrero A, Yan Y, Chang I, Uyei A, Roberts L, Ciardiello F; IMblaze370 Investigators. Atezolizumab with or without cobimetinib versus regorafenib in previously treated metastatic colorectal cancer (IMblaze370): a multicentre, open-label, phase 3, randomised, controlled trial. Lancet Oncol. 2019 Jun;20(6):849-861. doi: 10.1016/S1470-2045(19)30027-0. Epub 2019 Apr 16. Erratum in: Lancet Oncol. 2019 Jun;20(6):e293. PubMed PMID: 31003911.
19: Hellmann MD, Kim TW, Lee CB, Goh BC, Miller WH, Oh DY, Jamal R, Chee CE, Chow LQM, Gainor JF, Desai J, Solomon BJ, Das Thakur M, Pitcher B, Foster P, Hernandez G, Wongchenko MJ, Cha E, Bang YJ, Siu LL, Bendell J. Phase Ib study of atezolizumab combined with cobimetinib in patients with solid tumors. Ann Oncol. 2019 Jul 1;30(7):1134-1142. doi: 10.1093/annonc/mdz113. PubMed PMID: 30918950.
20: Engel S, Luessi F, Henning B, Bittner S, Loquai C, Zipp F. Vemurafenib and cobimetinib combination therapy for BRAFV600E-mutated melanoma favors posterior reversible encephalopathy syndrome. Ann Oncol. 2019 Mar 26. pii: mdz114. doi: 10.1093/annonc/mdz114. [Epub ahead of print] PubMed PMID: 30911762.

Explore Compound Types